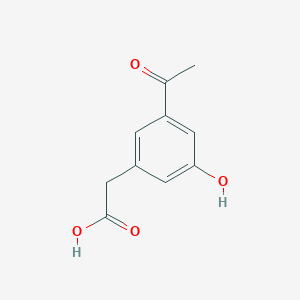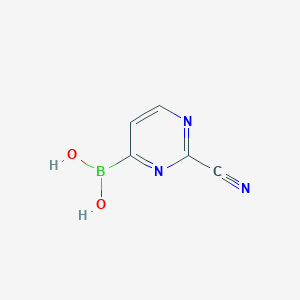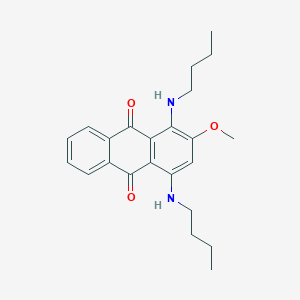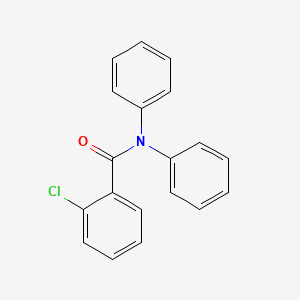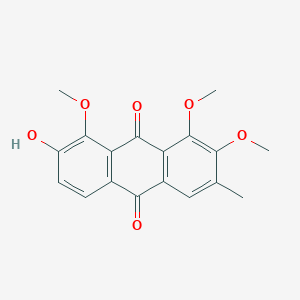
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and a hydroxy group attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione can be achieved through several methods. One common approach involves the methylation of 7-hydroxy-1,2,8-trimethoxyanthracene-9,10-dione using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plant seeds, followed by purification through crystallization and drying . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The anthracene-9,10-dione core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., potassium carbonate) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For example, it acts as a selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione: (Obtusin)
Uniqueness
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
675129-37-0 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
7-hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)16(8)22-2)15(21)12-9(14(10)20)5-6-11(19)17(12)23-3/h5-7,19H,1-4H3 |
InChI-Schlüssel |
QFHZGHHRWYACFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


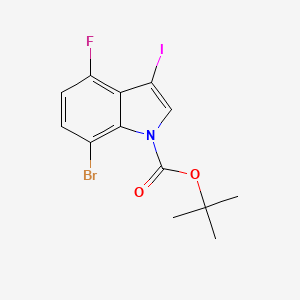
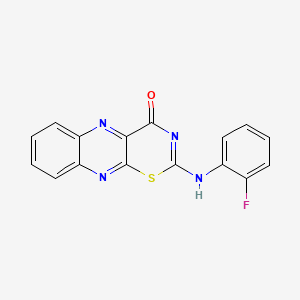
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
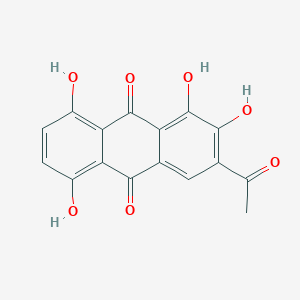

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
